Cas no 864939-12-8 (3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide)

3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide
- 3-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxamide
- 864939-12-8
- 3-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide
- F1301-0512
- AKOS024605106
- AB00685880-01
- 3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide
-
- インチ: 1S/C21H13N3O3S2/c22-19(25)18-17(11-5-1-3-7-13(11)27-18)24-20(26)15-9-10-16(28-15)21-23-12-6-2-4-8-14(12)29-21/h1-10H,(H2,22,25)(H,24,26)
- InChIKey: KNMZMLSQWXQQPF-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C(NC1=C(C(N)=O)OC2C=CC=CC1=2)=O)C1=NC2C=CC=CC=2S1
計算された属性
- せいみつぶんしりょう: 419.03983363g/mol
- どういたいしつりょう: 419.03983363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 155Ų
3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1301-0512-40mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-5μmol |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-25mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-3mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-5mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-10mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-15mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-20mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-20μmol |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1301-0512-50mg |
3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |
864939-12-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide 関連文献
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamideに関する追加情報
Introduction to 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide (CAS No. 864939-12-8) and Its Emerging Applications in Chemical Biology
The compound 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide (CAS No. 864939-12-8) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This intricate molecular structure, featuring a benzo-furan core linked to a thiophene-thiazole moiety through an amide functional group, has garnered significant attention in recent years due to its potential biological activities and structural versatility. The systematic nomenclature underscores its sophisticated chemical architecture, which includes multiple aromatic rings and functional groups that contribute to its unique reactivity and interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and mechanistic pathways of this compound with unprecedented precision. The benzothiazole and thiophene units are well-documented scaffolds in medicinal chemistry, known for their ability to modulate various biological processes. Specifically, the presence of the amido-benzofuran moiety suggests potential applications in enzyme inhibition and receptor binding studies. Preliminary computational studies indicate that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a promising candidate for further pharmacological investigation.
The 1,3-benzothiazol-2-yl substituent further enhances the compound's pharmacological profile by introducing a nitrogen-rich heterocycle that is frequently associated with bioactivity. This moiety has been extensively studied in the context of antimicrobial, anti-inflammatory, and anticancer agents. In particular, derivatives of benzothiazole have shown remarkable efficacy in disrupting protein-protein interactions and modulating signaling pathways involved in disease progression. The structural flexibility of 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide allows for modifications that could optimize its solubility, bioavailability, and target specificity.
Experimental validation of these hypotheses has been ongoing in several academic institutions and pharmaceutical companies. Researchers are employing high-throughput screening (HTS) techniques to identify novel derivatives with enhanced potency and selectivity. The thiophene component of the molecule is particularly noteworthy, as thiophene-based compounds have demonstrated utility in treating neurological disorders, cardiovascular diseases, and metabolic syndromes. The amide linkage between the thiophene-thiazole unit and the benzofuran ring introduces additional conformational freedom, which could be exploited to fine-tune pharmacokinetic properties.
One of the most exciting aspects of this compound is its potential role in developing next-generation therapeutics targeting complex diseases. For instance, studies suggest that modifications to the 3-position of the benzofuran ring could enhance binding to specific therapeutic targets while minimizing off-target effects. Similarly, variations at the 5-position of the thiophene-thiazole scaffold may improve metabolic stability and reduce clearance rates. These findings align with broader trends in drug discovery, where structural optimization is guided by both experimental data and predictive modeling.
The synthesis of 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide presents unique challenges due to its multi-ring structure and sensitive functional groups. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the benzothiazole-thiophene core. Additionally, protecting group strategies have enabled precise control over reactivity at multiple sites within the molecule.
In conclusion, 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide (CAS No. 864939-12-8) exemplifies how interdisciplinary approaches can lead to innovative chemical biology solutions. Its complex architecture offers numerous opportunities for therapeutic development, while its well-characterized functional groups provide a solid foundation for further exploration. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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